1,4-Bis(Boc)-2-piperazinemethanol
Overview
Description
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O5 . It is a derivative of N-Boc piperazine . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is characterized by the presence of a piperazine ring, which is a heterocyclic amine, with two tert-butyl dicarboxylate groups attached to it . The InChI code for this compound is 1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 .Physical and Chemical Properties Analysis
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a solid at room temperature . The molecular weight of this compound is 316.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Scientific Research Applications
Environmental Impact and Toxicology
Studies have shown that synthetic phenolic antioxidants (SPAs), which include compounds like Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, are widely used in industrial applications. Their environmental occurrence, human exposure, and potential toxicity have been a subject of recent research. SPAs have been detected in indoor dust, outdoor air particulates, sea sediment, and river water, raising concerns about their environmental persistence and impact on human health. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and carcinogenic effects, emphasizing the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Therapeutic Potential and Drug Development
The versatility of the piperazine scaffold, a core structure in Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is highlighted in its wide range of therapeutic applications. Piperazine derivatives are integral to drugs targeting depression, psychosis, anxiety, and several other conditions. Research on arylpiperazine derivatives, including their disposition, metabolism, and therapeutic effects, underscores the importance of this class in drug development. These studies contribute to our understanding of how modifications to the piperazine nucleus can significantly influence the medicinal potential of resultant molecules, suggesting a broad spectrum of future applications for this chemical structure in pharmaceuticals (Caccia, 2007).
Chemical Synthesis and Industrial Applications
In addition to its therapeutic potential, Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate and related compounds play a crucial role in chemical synthesis and industrial applications. The development of synthetic routes for compounds like vandetanib highlights the industrial relevance of such chemical entities. These synthetic approaches offer insights into creating more efficient and commercially viable manufacturing processes for complex pharmaceuticals, demonstrating the compound's utility beyond mere therapeutic applications (Mi, 2015).
Safety and Hazards
The safety information for Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives are often found in biologically active compounds, including several marketed blockbuster drugs . They are known to interact with a wide range of targets, contributing to their diverse biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activity .
Pharmacokinetics
Piperazine derivatives are generally known for their good bioavailability .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of piperazine derivatives .
Properties
IUPAC Name |
ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627687 | |
Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143540-05-0 | |
Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.